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Compound of Interest

Compound Name: DS17701585

Cat. No.: B15142737 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the specificity of deubiquitinase (DUB) inhibitors targeting USP30, with

a focus on the performance of molecules representative of DS17701585's class. The

information is supported by experimental data from publicly available research.

Ubiquitin Specific Peptidase 30 (USP30) has emerged as a compelling therapeutic target,

particularly in the context of neurodegenerative diseases like Parkinson's, due to its role as a

negative regulator of mitophagy. Potent and selective inhibition of USP30 is a key goal for

therapeutic intervention. This guide summarizes the specificity of highly selective USP30

inhibitors, providing a benchmark for evaluating compounds such as DS17701585.

Quantitative Specificity of USP30 Inhibitors
While direct, comprehensive selectivity data for DS17701585 against a broad panel of

deubiquitinases is not publicly available, data for highly selective tool compounds with similar

mechanisms of action, such as benzosulphonamides and N-cyanopyrrolidines, offer valuable

insights. The following tables summarize the inhibitory activity and selectivity of these

compounds.

Table 1: Potency of a Benzosulphonamide USP30 Inhibitor (Compound 39)

Target IC50 (nM) Assay Type

USP30 ~20 In vitro enzymatic assay

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15142737?utm_src=pdf-interest
https://www.benchchem.com/product/b15142737?utm_src=pdf-body
https://www.benchchem.com/product/b15142737?utm_src=pdf-body
https://www.benchchem.com/product/b15142737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data sourced from a study characterizing a highly selective benzosulphonamide inhibitor of

USP30[1][2][3].

Table 2: Selectivity Profile of a Benzosulphonamide USP30 Inhibitor (CMPD-39)

Deubiquitinase % Inhibition at 1 µM
% Inhibition at 10
µM

% Inhibition at 100
µM

USP30 100 100 100

USP6 <20 <20 ~40

USP21 <20 <20 ~30

USP45 <20 <20 ~30

Other DUBs in panel <20 <20 <20

This table illustrates the high selectivity of compound 39 for USP30, with minimal off-target

activity against a panel of over 40 other DUBs at concentrations up to 100 µM[2][3].

Table 3: Potency of an N-cyanopyrrolidine USP30 Inhibitor

Target IC50 (nM)

USP30 3

This data is from a disclosed N-cyanopyrrolidine inhibitor from Mission Therapeutics, noted for

its high potency[4].

Table 4: Potency and Selectivity of a Covalent Cyanopyrrolidine Inhibitor (USP30-I-1)

Target IC50 (nM)

Endogenous USP30 94

This IC50 was determined in SH-SY5Y neuroblastoma cell lysates, and the inhibitor was found

to be highly selective for USP30 over other cysteine-active DUBs in the lysate[5][6].
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Experimental Protocols
The determination of inhibitor specificity is crucial for the development of targeted therapeutics.

The following are detailed methodologies for key experiments cited in the evaluation of USP30

inhibitors.

Ubiquitin-Rhodamine 110 (Ub-Rho) Cleavage Assay
This biochemical assay is a widely used method to determine the potency of DUB inhibitors in

vitro.

Reagents and Materials:

Recombinant human USP30 enzyme.

Ubiquitin-Rhodamine110 (Ub-Rho) substrate.

Assay Buffer: 50 mM HEPES pH 7.6, 0.5 mM EDTA, 5 mM DTT.

Test compound (e.g., DS17701585) serially diluted in DMSO.

384-well, low-volume, black assay plates.

Plate reader with fluorescence intensity detection (Excitation: 485 nm, Emission: 535 nm).

Procedure:

1. Prepare a 2x solution of the DUB enzyme in assay buffer.

2. Prepare a 2x solution of the Ub-Rho substrate in assay buffer.

3. In the assay plate, add the test compound at various concentrations.

4. Add the 2x DUB solution to the wells containing the test compound and incubate for a pre-

determined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

5. Initiate the enzymatic reaction by adding the 2x Ub-Rho solution to all wells.
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6. Immediately begin monitoring the increase in fluorescence intensity over time using a

plate reader. The cleavage of the rhodamine 110 moiety from ubiquitin results in a

fluorescent signal.

7. The initial reaction rates are calculated from the linear phase of the fluorescence curve.

8. IC50 values are determined by plotting the inhibitor concentration against the percentage

of inhibition and fitting the data to a four-parameter dose-response curve.

Competitive Activity-Based Protein Profiling (ABPP)
This method assesses the target engagement and selectivity of an inhibitor within a complex

biological sample, such as a cell lysate.

Reagents and Materials:

SH-SY5Y neuroblastoma cell lysate (or other relevant cell line).

Test compound (e.g., DS17701585) serially diluted in DMSO.

Activity-based probe: HA-tagged ubiquitin-propargylamine (HA-Ub-PA).

Streptavidin-conjugated beads.

Lysis buffer, wash buffers, and elution buffer.

SDS-PAGE gels and Western blotting reagents.

Antibodies: anti-USP30, anti-HA.

LC-MS/MS for quantitative proteomic analysis.

Procedure:

1. Treat cell lysates with varying concentrations of the test inhibitor for a specified time (e.g.,

1 hour) at 37°C.

2. Add the HA-Ub-PA probe to the lysates and incubate for a further period (e.g., 45 minutes)

at 37°C. The probe will covalently bind to the active site of DUBs that are not occupied by
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the inhibitor.

3. Lyse the cells and immunoprecipitate the DUB-probe complexes using anti-HA antibodies

coupled to beads.

4. Wash the beads to remove non-specifically bound proteins.

5. Elute the bound proteins.

6. Analyze the eluates by SDS-PAGE and Western blotting using an anti-USP30 antibody to

visualize the extent of probe labeling. A decrease in the intensity of the probe-labeled

USP30 band with increasing inhibitor concentration indicates target engagement.

7. For a global selectivity profile, the immunoprecipitated proteins can be subjected to on-

bead digestion followed by LC-MS/MS analysis to identify and quantify the DUBs that

were labeled by the probe. The relative abundance of each DUB in the presence of the

inhibitor compared to a vehicle control reveals the inhibitor's selectivity across the DUB

family.

Visualizing USP30's Role and Inhibition Assessment
The following diagrams illustrate the signaling pathway in which USP30 is a key player and the

experimental workflow for assessing inhibitor specificity.
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Click to download full resolution via product page

Caption: USP30's role in negatively regulating PINK1/Parkin-mediated mitophagy.
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Caption: Experimental workflow for determining DUB inhibitor specificity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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